REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][OH:5].F[C:8]1[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15].[CH3:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[C:21]([O:26][CH2:27][CH:28]=[C:29]([CH3:31])[CH3:30])[CH:20]=1.[NH2:32][C:33]1[S:34][CH:35]=[CH:36][N:37]=1>>[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][O:5][C:8]1[CH:9]=[C:10]([CH3:17])[CH:11]=[CH:12][C:13]=1[N+:14]([O-:16])=[O:15].[CH3:18][C:19]1[CH:25]=[CH:24][C:22]([NH:23][C:4]([NH:32][C:33]2[S:34][CH:35]=[CH:36][N:37]=2)=[O:5])=[C:21]([O:26][CH2:27][CH:28]=[C:29]([CH3:31])[CH3:30])[CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCO)C
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
191 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCC=C(C)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(N)C=C1)OCC=C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCOC=1C=C(C=CC1[N+](=O)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 72% |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)NC(=O)NC=1SC=CN1)OCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 206 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |